molecular formula C30H30FN3O6 B8082846 Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)

Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)

Cat. No.: B8082846
M. Wt: 547.6 g/mol
InChI Key: ROGKLVKTHFHRNR-YULOIDQLSA-N
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Description

Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-(9CI) is a modified nucleoside analog. This compound is known for its unique chemical structure, which includes a cytidine base modified with a bis(4-methoxyphenyl)phenylmethyl group at the 5’-position and a fluorine atom at the 2’-position. These modifications enhance its stability and functionality, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-(9CI) typically involves multiple steps. The process begins with the protection of the cytidine base using a benzoyl group. The 5’-hydroxyl group is then protected with a bis(4-methoxyphenyl)phenylmethyl (DMT) group. The fluorine atom is introduced at the 2’-position through a fluorination reaction. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

    Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of nucleic acid-protein interactions.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of diagnostic tools and biotechnological applications .

Mechanism of Action

The mechanism of action of Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-(9CI) involves its incorporation into nucleic acids. The modified nucleoside can be incorporated into DNA or RNA, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of modifications in Cytidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-(9CI) enhances its stability and functionality compared to similar compounds. The presence of the bis(4-methoxyphenyl)phenylmethyl group provides additional protection and increases the compound’s resistance to enzymatic degradation, while the fluorine atom at the 2’-position enhances its biological activity .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)34-17-16-25(32)33-29(34)36/h3-17,24,26-28,35H,18H2,1-2H3,(H2,32,33,36)/t24-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKLVKTHFHRNR-YULOIDQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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